(2-isocyanatoethoxy)cyclopropane
Description
Properties
CAS No. |
2648994-58-3 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isocyanatoethoxy Cyclopropane and Precursors
Strategies for Cyclopropane (B1198618) Ring Formation
The construction of the cyclopropane ring onto a suitable acyclic precursor is a pivotal step. The most common strategies involve the addition of a C1 unit (a carbene or carbenoid) to an alkene. fiveable.melumenlearning.commasterorganicchemistry.comlibretexts.org For the synthesis of 2-cyclopropoxyethanol (B3049298), the logical alkene precursor is 2-(vinyloxy)ethanol (B1195950).
Carbene addition to the double bond of an alkene provides a direct and widely utilized route to cyclopropanes. openstax.org The reaction is often concerted, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org Carbenes are typically generated in situ due to their high reactivity. openstax.org
The Simmons-Smith reaction is a cornerstone of cyclopropanation, valued for its reliability and stereospecificity. It employs a carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. openstax.org This reagent is less reactive and more selective than free carbenes, making it suitable for a wide range of substrates, including those with sensitive functional groups.
The reaction with an alkene like 2-(vinyloxy)ethanol proceeds via a concerted mechanism, where the CH₂ group is transferred to the double bond in a single step, thus preserving the stereochemistry.
Reaction Scheme: Simmons-Smith Cyclopropanation
Modifications to the classical Simmons-Smith conditions have been developed to improve yields, enantioselectivity (using chiral ligands), and operational simplicity.
Transition metal catalysis offers a powerful and versatile alternative for cyclopropanation, primarily through the decomposition of diazo compounds to generate metal-carbene intermediates. purdue.edu Rhodium, copper, and cobalt complexes are particularly effective for this transformation. purdue.edunih.gov
Rhodium-Catalyzed Cyclopropanation : Dirhodium(II) carboxylate complexes, such as rhodium(II) octanoate (B1194180) (Rh₂(OAc)₄) or rhodium(II) triphenylacetate (Rh₂TPA₄), are highly efficient catalysts. nih.govnih.gov They react with diazo compounds, like ethyl diazoacetate, to form rhodium carbenoid intermediates. These intermediates then react with alkenes, including vinyl ethers, to produce cyclopropanes. nih.govpku.edu.cnpku.edu.cn The choice of ligand on the rhodium catalyst can significantly influence both chemo- and diastereoselectivity, for instance, by suppressing competing β-hydride elimination pathways. nih.gov
Copper-Catalyzed Cyclopropanation : Copper catalysts have a long history in carbene chemistry. capes.gov.br Both Cu(I) and Cu(II) complexes, often paired with chiral ligands like bis(oxazolines) (BOX) or salen ligands, can catalyze the asymmetric cyclopropanation of alkenes with diazoacetates. nih.govacs.org These methods are valuable for producing enantiomerically enriched cyclopropane derivatives. nih.govresearchgate.net The reaction of vinylidene cyclopropanes with carbon nucleophiles can also be catalyzed by copper. rsc.org
Cobalt-Catalyzed Cyclopropanation : Cobalt-porphyrin complexes have emerged as exceptionally selective catalysts for the cyclopropanation of electron-deficient olefins and other alkenes. nih.govacs.org These catalysts are notable for their ability to achieve high yields and stereoselectivities, often avoiding the common side reaction of carbene dimerization. nih.gov They can also catalyze the spirocyclopropanation of dienes using gem-dichlorocycloalkanes as carbene precursors. nih.gov
Table 1: Comparison of Transition Metal Catalysts for Cyclopropanation
| Catalyst Type | Common Precursors | Key Features | Relevant Substrates | Citations |
|---|---|---|---|---|
| Rhodium | Diazoacetates | High efficiency, tunable selectivity via ligands. | Styrenes, vinyl ethers, dienes. | nih.govnih.govacs.org |
| Copper | Diazoacetates, Diazoalkanes | Cost-effective, well-established for asymmetric synthesis. | Alkenyl boronates, styrenes. | nih.govacs.orgresearchgate.net |
| Cobalt | Diazoacetates, Dihaloalkanes | Exceptional stereocontrol, effective for electron-deficient alkenes. | α,β-Unsaturated esters/nitriles, dienes. | nih.govacs.orgnih.gov |
The Johnson-Corey-Chaykovsky reaction utilizes sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, for the synthesis of three-membered rings. wikipedia.orgsunrisechemical.com While this reaction is most commonly used to prepare epoxides from aldehydes and ketones, it can be applied to α,β-unsaturated carbonyl compounds (enones) to yield cyclopropanes. organic-chemistry.orgadichemistry.comnrochemistry.com
The mechanism involves the 1,4-conjugate addition of the sulfur ylide to the enone, forming an enolate intermediate. organic-chemistry.orgnrochemistry.com This is followed by an intramolecular nucleophilic substitution, where the enolate displaces the sulfide (B99878) or sulfoxide (B87167) group to close the three-membered ring. adichemistry.com Stabilized sulfur ylides favor this 1,4-addition pathway, leading to cyclopropanation, whereas less stable ylides often react via 1,2-addition to the carbonyl group, resulting in epoxidation. adichemistry.comresearchgate.net For the synthesis of a (2-ethoxy)cyclopropane derivative, a suitable substrate would be a vinylogous ester or a related Michael acceptor.
The Michael Initiated Ring Closure (MIRC) is a powerful cascade reaction for constructing substituted cyclopropanes. rsc.orgrsc.orgresearchgate.net This strategy involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene that also contains a leaving group on the adjacent carbon. rsc.org The resulting enolate intermediate then undergoes an intramolecular cyclization via nucleophilic substitution to form the cyclopropane ring.
There are two main types of MIRC reactions. rsc.org In Type I, the leaving group is part of the Michael acceptor. In Type II, the leaving group is attached to the nucleophile. A wide variety of nucleophiles, including enolates, amines, and thiolates, can be employed. rsc.orgyoutube.com This method is particularly noted for its potential to generate highly functionalized and stereochemically complex cyclopropanes, with enantioselective variants being well-developed. rsc.orgrsc.org The synthesis of nitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoennitriles under mild, base-promoted conditions exemplifies the utility of this approach. nih.gov
Once the cyclopropane ring is formed, the final step is the conversion of the precursor, 2-cyclopropoxyethanol, into the target molecule, (2-isocyanatoethoxy)cyclopropane. This transformation focuses on the terminal hydroxyl group.
A common and direct pathway involves converting the alcohol into a more reactive intermediate. For instance, 2-cyclopropoxyethanol can be reacted with phosphorus tribromide (PBr₃) to yield (2-bromoethyl)cyclopropane. chemicalbook.com This bromide can then undergo nucleophilic substitution with sodium azide (B81097) to form an azido (B1232118) intermediate. Subsequent reduction of the azide to an amine (2-cyclopropoxyethanamine), followed by treatment with phosgene (B1210022) or a phosgene equivalent (like triphosgene), would yield the desired isocyanate.
Alternatively, a Curtius rearrangement provides a phosgene-free route. This would involve:
Oxidation of 2-cyclopropoxyethanol to 2-cyclopropoxyacetic acid.
Conversion of the carboxylic acid to an acyl chloride (e.g., with thionyl chloride).
Reaction with sodium azide to form the acyl azide.
Thermal or photochemical rearrangement of the acyl azide to the isocyanate with loss of nitrogen gas.
Carbene and Carbenoid Additions to Alkenes
Approaches to Isocyanate Group Incorporation
The introduction of the highly reactive isocyanate (–N=C=O) group is a critical step in the synthesis of (2-isocyanatoethoxy)cyclopropane. This can be achieved through several powerful chemical transformations, each starting from a different functional group precursor.
Curtius, Hofmann, and Lossen Rearrangements
Named reactions such as the Curtius, Hofmann, and Lossen rearrangements represent classic and reliable methods for converting carboxylic acid derivatives and amides into isocyanates. youtube.com These reactions proceed through a nitrene intermediate or a concerted mechanism, resulting in the migration of an alkyl or aryl group to an electron-deficient nitrogen atom.
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate and nitrogen gas. wikipedia.orgorganic-chemistry.org For the synthesis of (2-isocyanatoethoxy)cyclopropane, the required precursor would be (2-cyclopropoxy)acetyl azide. This intermediate is typically prepared from the corresponding carboxylic acid, (2-cyclopropoxy)acetic acid. The reaction is known for its mild conditions and tolerance of various functional groups. nih.govresearchgate.net Computational and experimental studies support a concerted mechanism where the R-group migrates as nitrogen gas is expelled, thereby avoiding a free nitrene intermediate. nih.gov
The Hofmann rearrangement converts a primary amide, in this case (2-cyclopropoxy)acetamide, into an isocyanate by treatment with a halogen (like bromine) and a strong base. masterorganicchemistry.comyoutube.com The isocyanate is formed as an intermediate which can then be used in subsequent reactions. masterorganicchemistry.comyoutube.com This method effectively shortens the carbon chain by one atom, as the carbonyl carbon of the amide is lost as carbon dioxide if the reaction is performed in water. masterorganicchemistry.com
The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative to an isocyanate. wikipedia.orgnumberanalytics.com The precursor for this route would be (2-cyclopropoxy)acethydroxamic acid. The reaction is typically initiated by an activating agent and proceeds through a concerted rearrangement, similar to the Curtius and Hofmann reactions. wikipedia.orgnih.gov
Table 1: Comparison of Rearrangement Methodologies for Isocyanate Synthesis
| Rearrangement | Precursor | Typical Reagents | Key Features |
|---|---|---|---|
| Curtius | (2-cyclopropoxy)acetyl azide | Heat or UV light | Mild conditions, often high yield, generates N₂ gas. wikipedia.orgnih.gov |
| Hofmann | (2-cyclopropoxy)acetamide | Br₂ or Cl₂, NaOH | Uses readily available amides, involves N-haloamide intermediate. masterorganicchemistry.comgoogle.com |
| Lossen | (2-cyclopropoxy)acethydroxamic acid | Activating agent (e.g., sulfonyl chloride), base | Requires synthesis of hydroxamic acid precursor. wikipedia.orgnumberanalytics.com |
Phosgenation and Phosgene-Free Routes
Phosgenation is a traditional industrial method for producing isocyanates. This route involves the reaction of a primary amine with phosgene (COCl₂). For the target molecule, the precursor would be 2-(cyclopropoxy)ethanamine. While effective, this method is hazardous due to the extreme toxicity of phosgene, necessitating stringent safety measures. google.com
In response to the dangers of phosgene, several phosgene-free routes have been developed. One prominent alternative involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis to yield the isocyanate. google.com This approach avoids the direct use of phosgene and offers a safer manufacturing process. Another strategy is the catalytic carbonation of oxiranes to form cyclic carbonates, which can then be converted to non-isocyanate polyurethanes (NIPU), representing a greener alternative to traditional polyurethane synthesis. nih.gov
Table 2: Phosgenation vs. Phosgene-Free Isocyanate Synthesis
| Method | Precursor | Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Phosgenation | 2-(cyclopropoxy)ethanamine | Phosgene (COCl₂) | Well-established, high yield. | Extremely toxic reagent, hazardous byproducts (HCl). google.com |
| Phosgene-Free | (2-cyclopropoxy)ethylformamide | Diorganocarbonate, Heat | Avoids use of phosgene, improved safety profile. google.com | May require higher temperatures or specific catalysts. |
Flow Chemistry Syntheses of Isocyanates
Modern synthetic chemistry has increasingly adopted flow chemistry to enhance safety and efficiency, particularly for hazardous reactions. youtube.com The synthesis of isocyanates, especially via the Curtius rearrangement, benefits significantly from this technology. google.com In a flow system, the hazardous acyl azide intermediate can be generated and immediately consumed in the subsequent rearrangement step within a closed and controlled reactor environment. This process minimizes the accumulation of explosive intermediates, making the synthesis safer and more scalable. google.com A potential flow synthesis for (2-isocyanatoethoxy)cyclopropane could involve pumping a solution of (2-cyclopropoxy)acetyl hydrazide to mix with a nitrosating agent to form the acyl azide, which is then passed through a heated reactor coil to induce the Curtius rearrangement to the final isocyanate product.
Integration of Cyclopropane and Isocyanate Moieties
Sequential Synthetic Pathways
A sequential, or linear, synthesis involves building the molecule in a step-by-step fashion. A plausible route to (2-isocyanatoethoxy)cyclopropane would begin with the synthesis of a functionalized cyclopropane derivative. For example, a key intermediate such as 2-(cyclopropoxy)ethanol could be synthesized first. This intermediate could then undergo further functional group transformations.
One such pathway could involve converting the alcohol to an amine, yielding 2-(cyclopropoxy)ethanamine. nih.gov This amine would then be the direct precursor for phosgenation or a phosgene-free equivalent to produce the target isocyanate. Alternatively, the 2-(cyclopropoxy)ethanol could be oxidized to (2-cyclopropoxy)acetic acid, which would serve as the precursor for a Curtius rearrangement. This approach builds the molecular backbone first and introduces the reactive isocyanate functionality in a late-stage transformation. chemrxiv.org
Convergent Synthetic Strategies
Fragment A Synthesis: Preparation of a cyclopropane-containing nucleophile, such as cyclopropanol (B106826).
Fragment B Synthesis: Preparation of an electrophilic fragment containing the isocyanate group, such as 2-isocyanatoethyl tosylate or a similar substrate with a good leaving group.
The final step would be the coupling of these two fragments, for instance, via a Williamson ether synthesis where the sodium salt of cyclopropanol reacts with the electrophilic isocyanate fragment. This strategy isolates the handling of the sensitive isocyanate functionality to a separate reaction sequence before the final coupling step.
Chemo- and Regioselective Considerations in Bifunctional Synthesis
The synthesis of (2-isocyanatoethoxy)cyclopropane, a bifunctional molecule containing both an ether linkage and a reactive isocyanate group, necessitates careful consideration of chemo- and regioselectivity at various stages. The presence of multiple reactive sites within the precursors demands synthetic strategies that can selectively target and modify one functional group while leaving others intact. The primary synthetic pathway to (2-isocyanatoethoxy)cyclopropane logically proceeds through key precursors such as 2-(cyclopropoxy)ethanol and 2-(cyclopropoxy)ethan-1-amine. The chemo- and regioselective challenges inherent in the synthesis of these intermediates and the final target compound are detailed below.
A plausible synthetic route starting from a cyclopropane-containing precursor is outlined in the following scheme:
Scheme 1: Proposed Synthetic Pathway for (2-Isocyanatoethoxy)cyclopropane
Chemo- and Regioselective Challenges in the Synthesis of 2-(Cyclopropoxy)ethanol (Step 1):
The initial step involves the formation of an ether linkage between a cyclopropane moiety and an ethanol (B145695) derivative. A common method for such etherification is the Williamson ether synthesis. However, the choice of reagents and reaction conditions is critical to ensure selectivity. For instance, reacting cyclopropanol with a haloethanol derivative (e.g., 2-chloroethanol) in the presence of a base would be a direct approach.
A key challenge here is to prevent side reactions. The hydroxyl group of 2-chloroethanol (B45725) could potentially react with another molecule of itself, leading to the formation of diethylene glycol derivatives. To circumvent this, a protection strategy for the hydroxyl group of the ethanol derivative might be employed, followed by deprotection after the etherification.
Chemo- and Regioselective Challenges in the Synthesis of 2-(Cyclopropoxy)ethan-1-amine (Step 2):
The conversion of the hydroxyl group of 2-(cyclopropoxy)ethanol to an amine presents significant chemo- and regioselective hurdles. Direct amination of alcohols is challenging, and often proceeds through intermediate functional groups.
One common strategy involves the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent. The primary challenge in this two-step process is to ensure that the ether linkage or the cyclopropane ring remains unaffected during the activation and substitution steps.
Another approach is the direct reductive amination of a corresponding aldehyde, which would require the oxidation of 2-(cyclopropoxy)ethanol to 2-(cyclopropoxy)acetaldehyde. This method introduces additional steps but can offer high selectivity.
The ring-opening of epoxides with amines is a well-established method for synthesizing β-amino alcohols. organic-chemistry.orgscirp.org In the context of this synthesis, if a precursor like cyclopropoxyethylene oxide were available, its reaction with an amine would need to be highly regioselective to yield the desired 2-(cyclopropoxy)ethan-1-amine. The nucleophilic attack would need to occur at the sterically less hindered carbon of the epoxide ring.
Chemo- and Regioselective Challenges in the Synthesis of (2-Isocyanatoethoxy)cyclopropane (Step 3):
The final transformation of 2-(cyclopropoxy)ethan-1-amine to (2-isocyanatoethoxy)cyclopropane is a critical step where chemoselectivity is paramount. The isocyanate group is highly reactive and can participate in side reactions if not handled carefully.
The most common industrial method for isocyanate synthesis involves the use of phosgene, but its high toxicity necessitates the development of alternative, safer methods. rsc.org Phosgene-free methods often involve the Curtius, Hofmann, or Lossen rearrangement of a carboxylic acid derivative.
For the synthesis of (2-isocyanatoethoxy)cyclopropane from the corresponding amine, a phosgene-free approach would be preferable. One such method is the reaction of the amine with a carbonylating agent like triphosgene (B27547) or diphosgene, which are safer alternatives to phosgene gas.
A significant challenge in this step is to prevent the formation of urea (B33335) byproducts, which can occur if the newly formed isocyanate reacts with the starting amine. This can often be mitigated by using a stoichiometric excess of the carbonylating agent and carefully controlling the reaction conditions, such as temperature and addition rates.
The stability of the cyclopropane ring and the ether linkage under the conditions of isocyanate formation must also be considered. The reaction conditions should be mild enough to avoid any unwanted ring-opening or cleavage of the ether bond.
The following table summarizes the key chemo- and regioselective considerations in the proposed synthetic pathway:
| Synthetic Step | Transformation | Key Chemo- and Regioselective Considerations | Potential Side Reactions |
| 1 | Cyclopropanol → 2-(Cyclopropoxy)ethanol | - Selective etherification of the cyclopropanol. - Avoiding self-condensation of the ethanol derivative. | - Formation of diethylene glycol derivatives. |
| 2 | 2-(Cyclopropoxy)ethanol → 2-(Cyclopropoxy)ethan-1-amine | - Selective conversion of the hydroxyl group to an amine. - Preserving the ether linkage and cyclopropane ring. - Regioselective ring-opening if using an epoxide precursor. | - Cleavage of the ether bond. - Ring-opening of the cyclopropane. - Formation of isomeric amino alcohols. |
| 3 | 2-(Cyclopropoxy)ethan-1-amine → (2-Isocyanatoethoxy)cyclopropane | - Selective formation of the isocyanate from the amine. - Preventing the formation of urea byproducts. - Maintaining the integrity of the ether and cyclopropane functionalities. | - Formation of ureas. - Dimerization or trimerization of the isocyanate. |
Chemical Reactivity and Mechanistic Investigations of 2 Isocyanatoethoxy Cyclopropane
Reactions Involving the Isocyanate Group
The isocyanate group (–N=C=O) is a highly electrophilic moiety, making it susceptible to attack by a variety of nucleophiles. wikipedia.org The reactivity of the isocyanate is influenced by the electron-withdrawing or electron-donating nature of its substituent. nih.gov
Additions to the N=C=O Moiety (e.g., Alcohol, Amine, Thiol Additions)
Isocyanates readily react with nucleophiles such as alcohols, amines, and thiols. wikipedia.org These reactions are typically exothermic and can be catalyzed by acids or bases. noaa.gov
Alcohol Addition: The reaction of an isocyanate with an alcohol yields a urethane (B1682113) linkage. This reaction is fundamental in the production of polyurethanes when diisocyanates are treated with diols or polyols. wikipedia.org While specific studies on (2-isocyanatoethoxy)cyclopropane are not prevalent, the general reactivity of isocyanates suggests it would react with alcohols to form the corresponding urethane. The reaction with ethanol (B145695), for instance, would yield ethyl (2-(cyclopropyloxy)ethyl)carbamate. Model reactions with cyclohexylisocyanate and ethanol have been used to identify the characteristic signals of the resulting urethane in spectroscopic analyses. rsc.org
Amine Addition: Isocyanates react with primary or secondary amines to form ureas. wikipedia.org This reaction is generally faster than the reaction with alcohols and typically does not require a catalyst. rsc.org The reaction of (2-isocyanatoethoxy)cyclopropane with an amine, such as propylamine, would result in the formation of the corresponding urea (B33335) derivative.
Thiol Addition: The reaction of isocyanates with thiols produces thiocarbamates (also known as thiourethanes). This reaction is often base-catalyzed. rsc.org While free thiols are less nucleophilic than alcohols, the corresponding thiolate anion is a potent nucleophile and reacts readily with isocyanates. rsc.org
The general order of reactivity for these nucleophiles with isocyanates is amines > alcohols > thiols, although this can be influenced by the specific reaction conditions and the nature of the reactants. rsc.org
| Nucleophile | Product | General Reaction |
| Alcohol (R'-OH) | Urethane | R-NCO + R'-OH → R-NHCOOR' |
| Amine (R'₂NH) | Urea | R-NCO + R'₂NH → R-NHCONR'₂ |
| Thiol (R'-SH) | Thiocarbamate | R-NCO + R'-SH → R-NHCOSR' |
Cycloaddition Reactions (e.g., [2+2], [2+3], [2+4] Cycloadditions)
Isocyanates can participate in various cycloaddition reactions, acting as dienophiles in Diels-Alder reactions or undergoing [2+2] cycloadditions with alkenes. wikipedia.orgwikipedia.org
[2+2] Cycloaddition: The thermal [2+2] cycloaddition of isocyanates with alkenes can lead to the formation of β-lactams. youtube.com This type of reaction is believed to proceed through a concerted mechanism where the orbital symmetry of the frontier orbitals of the reactants plays a crucial role. libretexts.org
[2+3] Cycloaddition: Isocyanates are effective substrates in (3+2) cycloadditions with donor-acceptor cyclopropanes, a reaction class that allows for the synthesis of five-membered heterocycles. nih.gov These reactions often require a Lewis acid catalyst. nih.gov
[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, an isocyanate can act as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. wikipedia.org
Oligomerization and Trimerization Pathways
Isocyanates can react with themselves to form dimers, trimers, and higher oligomers. Aliphatic diisocyanates, for example, can trimerize to form isocyanurate rings, which are key structures in polyisocyanurate (PIR) foams used for thermal insulation. wikipedia.org Acids and bases can initiate these polymerization reactions. noaa.gov
Reactions Involving the Cyclopropane (B1198618) Ring
The cyclopropane ring is characterized by significant ring strain, which imparts alkene-like reactivity. youtube.com This allows for addition reactions that lead to the opening of the three-membered ring. youtube.com
Ring-Opening Reactions of Cyclopropane
The opening of the cyclopropane ring can be initiated by electrophiles, nucleophiles, or radicals, particularly when the ring is activated by electron-withdrawing or donor groups. youtube.comnih.gov
Electrophilic attack on the cyclopropane ring is a common mode of reaction, especially for cyclopropanes bearing electron-donating groups. The mechanism generally involves the initial attack of an electrophile on a ring carbon, leading to the formation of a carbocation intermediate. youtube.com This intermediate is then trapped by a nucleophile, resulting in a 1,3-disubstituted product. youtube.com
For cyclopropanes substituted with an oxygen atom, such as in (2-isocyanatoethoxy)cyclopropane, the ether oxygen can act as an internal nucleophile. In the presence of an electrophile, the cyclopropane ring can open to form a more stable five-membered ring (a tetrahydrofuran (B95107) derivative) through an intramolecular cyclization process.
Cyclopropane C-H Functionalization
Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. The C-H bonds of cyclopropanes, although generally considered unreactive, can be activated and functionalized using transition metal catalysts. organic-chemistry.orgnih.gov
Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of cyclopropanes. nih.gov These reactions often employ a directing group to control the regioselectivity of the C-H bond cleavage. In (2-isocyanatoethoxy)cyclopropane, the ether oxygen atom could potentially serve as a directing group, facilitating the activation of a specific C-H bond on the cyclopropane ring. The isocyanate group, being more remote, is less likely to act as a primary directing group in this context.
The general mechanism involves the coordination of the palladium catalyst to the directing group, followed by the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate can then react with a variety of coupling partners, such as aryl halides, alkenes, or alkynes, to form the functionalized cyclopropane product.
Table 2: Potential Palladium-Catalyzed C-H Functionalization Reactions of (2-Isocyanatoethoxy)cyclopropane
| Coupling Partner | Product | Catalyst/Ligand System |
| Phenyl iodide | (2-(Phenylcyclopropoxy))ethyl isocyanate | Pd(OAc)₂, PPh₃, Base |
| Styrene (B11656) | (2-(Styrylcyclopropoxy))ethyl isocyanate | Pd(OAc)₂, Ligand, Oxidant |
| Phenylacetylene | (2-(Phenylethynylcyclopropoxy))ethyl isocyanate | Pd(OAc)₂, Cu(I) salt, Base |
Note: This table illustrates potential C-H functionalization reactions based on established palladium catalysis with other substituted cyclopropanes. Specific conditions for (2-isocyanatoethoxy)cyclopropane would require experimental optimization.
The regioselectivity of C-H functionalization in substituted cyclopropanes is a critical aspect. In the case of (2-isocyanatoethoxy)cyclopropane, the directing effect of the ether oxygen would likely favor the activation of the C-H bond at the carbon atom to which the ethoxy group is attached (C1). This is due to the formation of a stable five-membered palladacycle intermediate.
Stereoselectivity is another important consideration, especially if the cyclopropane is chiral or if the functionalization creates a new stereocenter. The use of chiral ligands on the palladium catalyst can induce enantioselectivity in the C-H activation step, leading to the formation of enantioenriched products. nih.govrsc.org The stereochemical outcome is often determined by the geometry of the transition state during the C-H cleavage step. For (2-isocyanatoethoxy)cyclopropane, if a chiral center is present, the stereochemistry of the starting material can also influence the stereochemical outcome of the reaction, a phenomenon known as substrate-controlled stereoselectivity. unl.pt
Interplay Between Isocyanate and Cyclopropane Reactivity
The presence of two distinct reactive functional groups in (2-isocyanatoethoxy)cyclopropane opens up possibilities for selective transformations, where one group reacts while the other remains intact. This selectivity is crucial for the controlled synthesis of complex molecules.
The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines (after decarboxylation of the initial carbamic acid), respectively. researchgate.net These reactions typically occur under mild conditions. In contrast, the activation of the cyclopropane ring, either through nucleophilic ring-opening or C-H functionalization, often requires more specific and sometimes harsher conditions, such as the presence of a strong nucleophile, a Lewis acid, or a transition metal catalyst.
This difference in reactivity allows for the selective functionalization of the isocyanate group in the presence of the cyclopropane ring. For example, (2-isocyanatoethoxy)cyclopropane could be treated with an alcohol to form a carbamate, leaving the cyclopropane ring available for subsequent transformations. Conversely, it is conceivable that under carefully controlled transition-metal-catalyzed conditions, the cyclopropane C-H bond could be functionalized without affecting the isocyanate group, although the isocyanate itself can potentially interact with the catalyst.
The ability to selectively address one functional group over the other makes (2-isocyanatoethoxy)cyclopropane a versatile building block for the synthesis of molecules with diverse architectures and functionalities.
Tandem Reactions and Cascade Processes of (2-Isocyanatoethoxy)cyclopropane
As of the current scientific literature, there are no documented studies specifically investigating the tandem reactions or cascade processes of (2-isocyanatoethoxy)cyclopropane. Extensive searches of chemical databases and scholarly articles have not yielded any specific examples, detailed research findings, or mechanistic investigations pertaining to the concerted or sequential reactions of this particular molecule.
The unique combination of a reactive isocyanate group, a flexible ethoxy linker, and a strained cyclopropane ring suggests the potential for intramolecular transformations. In theory, the interaction between the isocyanate and cyclopropane moieties could lead to novel molecular architectures through carefully designed reaction sequences. However, without experimental data or computational studies, any proposed reaction pathways remain speculative.
The following sections on related reactivity are provided for context on how the individual functional groups present in (2-isocyanatoethoxy)cyclopropane typically behave.
General Reactivity of Isocyanates
Isocyanates (R-N=C=O) are a well-studied class of compounds known for their high reactivity towards a wide range of nucleophiles. noaa.gov The electrophilic carbon atom of the isocyanate group readily reacts with alcohols, amines, water, and other nucleophiles to form urethanes, ureas, and carbamic acids, respectively. researchgate.net In the context of tandem reactions, the isocyanate functionality can be a key participant in multicomponent reactions, leading to the formation of complex heterocyclic structures. nih.govrsc.org For example, isocyanates have been utilized in cascade reactions for the synthesis of various nitrogen-containing heterocycles. nih.govrsc.org The cyclotrimerization of isocyanates to form isocyanurates is another common reaction, often catalyzed by various compounds. researchgate.net
General Reactivity of Ethers
Ethers (R-O-R') are generally considered to be chemically inert under many conditions, which makes them excellent solvents for chemical reactions. youtube.comyoutube.com Their reactivity is typically limited to cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. libretexts.org This reaction proceeds via protonation of the ether oxygen to form a good leaving group. youtube.com The subsequent nucleophilic attack by the halide can occur through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alkyl groups. youtube.comlibretexts.org Ethers can also form unstable peroxides when exposed to oxygen, a significant safety consideration. noaa.gov
General Reactivity of Cyclopropanes
The cyclopropane ring is characterized by significant ring strain, which imparts unique chemical reactivity. masterorganicchemistry.com This strain can be released through ring-opening reactions initiated by various reagents, including electrophiles, nucleophiles, radicals, and transition metals. researchgate.net For instance, donor-acceptor cyclopropanes are known to undergo a variety of ring-opening and cycloaddition reactions. The stereochemistry of the cyclopropane substituents often plays a crucial role in directing the outcome of these reactions. While cyclopropanes are more stable than other strained rings like epoxides, their tendency to undergo ring-opening makes them valuable intermediates in organic synthesis for the construction of more complex acyclic and cyclic systems. masterorganicchemistry.com
In the absence of specific literature on (2-isocyanatoethoxy)cyclopropane, the potential for tandem and cascade reactions involving this molecule remains an open area for future research.
Polymerization Pathways and Macromolecular Architecture Control with 2 Isocyanatoethoxy Cyclopropane
Isocyanate Polymerization Mechanisms
The isocyanate group (–N=C=O) is a highly reactive functional group that can undergo polymerization to form polyisocyanates, which are known for their rigid, helical polymer backbones similar to peptides. acs.orgwikipedia.org This reactivity can be harnessed through several mechanistic pathways.
Anionic Polymerization of Isocyanates
Anionic polymerization is a powerful method for producing well-defined polyisocyanates with controlled molecular weights and low dispersity. acs.org This technique often operates as a living polymerization, meaning that chain termination and transfer reactions are largely absent, allowing for the synthesis of block copolymers and end-functionalized polymers. acs.orgacs.org
The process is typically initiated by a nucleophile, such as a sodium benzanilide (B160483) complex, at low temperatures (e.g., -98 °C) in a solvent like tetrahydrofuran (B95107) (THF). acs.org The initiator attacks the electrophilic carbon of the isocyanate group, creating a propagating anionic center on the nitrogen atom. This anion then proceeds to attack subsequent monomer units.
The choice of counterion (e.g., Na⁺, K⁺, Li⁺) significantly influences the polymerization kinetics. acs.org For instance, with potassium ions (K⁺), the ion pairs are looser, leading to faster propagation but also an increased likelihood of a side reaction called cyclotrimerization, where three monomer units form a stable six-membered ring. acs.org Lithium ions (Li⁺) form tight ion pairs, resulting in slower propagation and broader molecular weight distributions. acs.org Sodium (Na⁺) often provides a good balance, enabling controlled polymerization. acs.org The living nature of this polymerization allows for a linear relationship between the number-average molecular weight (Mₙ) and the monomer-to-initiator ratio. acs.org
Table 1: Initiators and Conditions for Anionic Polymerization of Isocyanates
| Initiator System | Monomer Example | Conditions | Resulting Polymer Characteristics |
|---|---|---|---|
| Sodium benzanilide (Na-BA) | n-pentanoxycarbonylaminohexyl isocyanate | THF, -98 °C | ~99% yield, controlled molecular weight, narrow PDI (1.08–1.14) acs.org |
| Electrochemical Initiation | Phenyl isocyanate | - | Bidirectional growth from a dianionic species acs.org |
This table presents illustrative data from studies on various isocyanates to demonstrate the principles of anionic polymerization.
Metal-Free Polymerization Strategies
To create high-purity polymers and avoid potential metal contamination, metal-free polymerization strategies have been developed. For isocyanates, this can be achieved using strong organic bases as catalysts for anionic polymerization. researchgate.netrsc.org
Phosphazene superbases, such as t-BuP₂ and t-BuP₄, have proven effective in catalyzing the anionic polymerization of monomers like n-hexyl isocyanate (HIC). researchgate.netrsc.org These catalysts activate an initiator molecule, which then commences the polymerization. For example, the moderately basic and bulky t-BuP₂ catalyst can produce poly(n-hexyl isocyanate) with high yields (96.9–98.7%) and molecular weights that are linearly controlled by the monomer-to-initiator feed ratio, achieving a moderately low dispersity (Đ = 1.37–1.64). rsc.org In contrast, the more basic t-BuP₄ leads to less predictable molecular weights and higher dispersities. researchgate.netrsc.org Another approach involves the use of blocked isocyanates, which can be deprotected thermally to generate the reactive isocyanate in situ, avoiding premature reactions and allowing for controlled polymerization. usm.edursc.org
Coordination Polymerization
Coordination polymerization offers another avenue for precise control over the synthesis of polyisocyanates, often yielding stereoregular polymers. fiveable.mewikipedia.org This method utilizes transition metal catalysts, such as organotitanium(IV) complexes, to guide the insertion of monomer units into the growing polymer chain. acs.orgbohrium.com
The mechanism involves the coordination of the isocyanate monomer to the metal center of the catalyst before it is inserted. fiveable.me This templated addition allows for significant control over the polymer's tacticity (the stereochemical arrangement of adjacent chiral centers), which can result in isotactic or syndiotactic structures rather than atactic (random) ones. wikipedia.org This regularity can induce crystallinity and influence the material's physical properties. wikipedia.org Half-titanocene complexes, for instance, have been successfully used as initiators, providing advantages in controlling the polymerization process and enabling the introduction of specific end-groups. bohrium.com This method is also effective for creating both statistical and block copolymers of different isocyanates. bohrium.com
Cyclopropane (B1198618) Ring-Opening Polymerization (ROP)
The high ring strain of the cyclopropane ring in (2-isocyanatoethoxy)cyclopropane makes it susceptible to ring-opening polymerization (ROP), a chain-growth process that creates polymers with a unique three-carbon repeating unit in the backbone. nih.govrsc.org The selective cleavage of the C–C bond in the cyclopropane ring can be initiated through various mechanisms. wikipedia.org
Radical Ring-Opening Polymerization (RROP)
Radical ring-opening polymerization (RROP) is a common pathway for polymerizing cyclopropane derivatives, particularly those containing activating groups like vinyl or phenyl substituents. nih.govbeilstein-journals.orgrsc.org The process typically begins with the formation of a radical, which then attacks the cyclopropane ring system. For a molecule like (2-isocyanatoethoxy)cyclopropane, which lacks a double bond, initiation would likely proceed via the abstraction of a hydrogen atom from the cyclopropane ring by a potent radical initiator, creating a cyclopropyl (B3062369) radical.
This highly strained radical intermediate would then rapidly undergo ring-opening to form a more stable, linear alkyl radical. beilstein-journals.orgnih.gov This new radical center propagates the polymerization by reacting with subsequent monomer units. RROP reactions often proceed under mild conditions and exhibit good functional group tolerance. nih.gov The specific regiochemistry of the ring-opening would depend on the stability of the resulting radical intermediate.
Table 2: General Mechanisms for Radical Ring-Opening of Cyclopropane Derivatives
| Cyclopropane Type | Initiation Method | Intermediate Species | Key Outcome |
|---|---|---|---|
| Methylenecyclopropanes | Addition of radical (R•) to C=C double bond | Cyclopropyl-substituted carbon radical, followed by ring-opening to an alkyl radical beilstein-journals.org | Formation of polymers or cyclic compounds nih.govresearchgate.net |
| Cyclopropyl Olefins | Addition of radical (R•) to C=C double bond | Cyclopropyl-substituted carbon radical, followed by ring-opening nih.gov | Ring-opening and cyclization transformation nih.gov |
This table illustrates general radical ring-opening pathways for different types of cyclopropane derivatives as specific data for (2-isocyanatoethoxy)cyclopropane is not available.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization (AROP) of cyclopropanes is also possible but typically requires the presence of electron-withdrawing groups attached directly to the cyclopropane ring to activate it towards nucleophilic attack. semanticscholar.org Such groups, like esters or nitriles, stabilize the anionic intermediate formed upon ring-opening. semanticscholar.org
For (2-isocyanatoethoxy)cyclopropane, the cyclopropane ring itself is not directly activated by strong electron-withdrawing groups. Therefore, initiating AROP with a standard nucleophile would be challenging. However, polymerization could potentially be achieved using a strong base that deprotonates the cyclopropane ring, creating a carbanion that could initiate polymerization, although this is a less common pathway.
Alternatively, Lewis acid catalysis could promote the ROP of such a monomer. In what is known as donor-acceptor cyclopropanes, a Lewis acid coordinates to acceptor groups (like esters), facilitating the formation of a 1,3-dipole intermediate that readily undergoes ring-opening reactions. rsc.orgrsc.org While the isocyanate group is separated from the ring by an ethoxy linker, its electronic influence or potential coordination with a Lewis acid could play a role in activating the ring towards polymerization. The AROP of strained rings like epoxides and aziridines is a well-established process where a nucleophilic initiator attacks an electron-deficient carbon atom, cleaving the ring. wikipedia.orgyoutube.com A similar principle would apply to a suitably activated cyclopropane ring.
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) is a well-established method for the polymerization of cyclic monomers such as ethers, lactones, and amines. wikipedia.org In the context of (2-isocyanatoethoxy)cyclopropane, the cyclopropane ring, particularly if activated by adjacent electron-withdrawing or donating groups, could potentially undergo CROP. The initiation of CROP typically involves strong electrophiles, such as protic acids or Lewis acids, which can activate the cyclic monomer towards nucleophilic attack by another monomer molecule or a propagating chain end. wikipedia.org
For a donor-acceptor cyclopropane, the polymerization proceeds via an S(_N)1 or S(_N)2 mechanism, influenced by the stability of the resulting cationic species. wikipedia.org If the atom bearing the positive charge is stabilized by electron-donating groups, the S(_N)1 pathway is favored. The isocyanate group's electron-withdrawing nature might influence the electron density of the adjacent ether oxygen, potentially affecting the cyclopropane ring's susceptibility to cationic attack. Research on the CROP of other functionalized cyclopropanes suggests that the reaction conditions, particularly the choice of initiator, can significantly impact the polymerization rate and the structure of the resulting polymer. nih.gov
It is important to note that the isocyanate group is also highly reactive towards cationic species and could lead to side reactions, such as the formation of cyclic trimers (isocyanurates) or other undesired products. Therefore, careful selection of the initiator and reaction conditions would be crucial to selectively promote the ring-opening of the cyclopropane moiety while preserving the isocyanate functionality for post-polymerization modification or for its role in the polymer backbone.
Lewis Acid-Catalyzed ROP
Lewis acids are known to catalyze the ring-opening of donor-acceptor (D-A) cyclopropanes. rsc.org These cyclopropanes, substituted with both an electron-donating and an electron-accepting group, are particularly susceptible to ring-opening due to the push-pull nature of the substituents which polarizes the cyclopropane bonds. In the case of (2-isocyanatoethoxy)cyclopropane, the ethoxy group can be considered a donor, while the isocyanate group is a strong acceptor.
The mechanism of Lewis acid-catalyzed ROP of D-A cyclopropanes often involves the coordination of the Lewis acid to the acceptor group, which facilitates the cleavage of the distal C-C bond of the cyclopropane ring to form a 1,3-dipolar intermediate. rsc.org This intermediate can then react with another monomer molecule to propagate the polymer chain. The choice of Lewis acid can influence the regioselectivity of the ring-opening and the stereochemistry of the resulting polymer. rsc.org For instance, different Lewis acids have been shown to favor the formation of either N1- or N2-alkylated products in the reaction of D-A cyclopropanes with indazoles. rsc.org
A study on the Lewis acid-catalyzed ROP of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates using SnCl(_4) resulted in 1,5-addition polymers. rsc.org It is conceivable that a similar mechanism could be applied to (2-isocyanatoethoxy)cyclopropane, potentially leading to a polymer with the isocyanate group pendant to the main chain. However, the reactivity of the isocyanate group in the presence of Lewis acids must be considered, as it can also coordinate with the Lewis acid, potentially leading to its own set of reactions. nih.gov
Stereospecific and Controlled ROP
Achieving stereospecific and controlled ring-opening polymerization of (2-isocyanatoethoxy)cyclopropane would be highly desirable for obtaining polymers with well-defined microstructures and properties. The stereochemistry of the cyclopropane ring (cis/trans isomers) in the monomer could influence the stereochemistry of the resulting polymer. Stereospecific polymerization would involve the preservation or inversion of the stereochemistry at the chiral centers of the monomer during the polymerization process.
For other types of cyclopropane derivatives, stereoselective functionalization has been achieved using various reagents. acs.orgnih.gov For instance, the bromine/magnesium exchange reaction of 2,2-dibromo-1-methyl-cyclopropanecarbonitrile proceeds with high retention of configuration. acs.org While this is not a polymerization reaction, it demonstrates that stereocontrol in reactions involving cyclopropane rings is feasible.
Controlled polymerization, often referred to as "living" polymerization, allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. In the context of ROP, this is typically achieved by minimizing or eliminating chain termination and chain transfer reactions. For the CROP of (2-isocyanatoethoxy)cyclopropane, achieving a living polymerization would require careful control over the initiator concentration, temperature, and solvent to ensure that the propagating cationic species remain active throughout the polymerization process. The synthesis of well-defined block copolymers is often a good indicator of a living polymerization system. capes.gov.br
Copolymerization Strategies Involving (2-Isocyanatoethoxy)cyclopropane
The presence of two distinct polymerizable groups in (2-isocyanatoethoxy)cyclopropane opens up a wide range of possibilities for copolymerization, allowing for the creation of complex polymer architectures.
Statistical and Block Copolymer Synthesis
Statistical and block copolymers can be synthesized by copolymerizing (2-isocyanatoethoxy)cyclopropane with other monomers. The choice of comonomer and polymerization method would dictate the final polymer architecture.
Statistical Copolymers: In a statistical copolymer, the monomer units are arranged randomly along the polymer chain. This can be achieved by polymerizing a mixture of (2-isocyanatoethoxy)cyclopropane and a comonomer under conditions where both monomers have similar reactivities. For example, if the isocyanate group is the primary reactive site, it could be copolymerized with other isocyanates using coordination polymerization to yield a statistical polyisocyanate with pendant cyclopropane rings. The synthesis of statistical copolymers of n-hexyl isocyanate and 3-(triethoxysilyl)propyl isocyanate has been demonstrated using a half-titanocene complex as an initiator. nih.gov A similar approach could be envisioned for (2-isocyanatoethoxy)cyclopropane.
Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer followed by long sequences of another. These are typically synthesized by sequential monomer addition in a living polymerization system. researchgate.net For instance, one could first polymerize a monomer like styrene (B11656) via living anionic polymerization and then add (2-isocyanatoethoxy)cyclopropane to grow a second block, assuming the isocyanate group is susceptible to anionic polymerization. Alternatively, if a living CROP of the cyclopropane ring can be established, a block copolymer could be formed by the sequential addition of another cyclic monomer. The synthesis of block copolymers of poly(1,3-dioxepane) and poly(1,3-dioxolane) has been attempted, though challenges with transacetalization were noted. capes.gov.br
Hypothetical Data for Statistical Copolymerization of (2-isocyanatoethoxy)cyclopropane (M1) and n-Hexyl Isocyanate (M2)
| Feed Ratio (M1:M2) | Copolymer Composition (M1:M2) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1:4 | 1:4.2 | 25,000 | 1.3 |
| 1:1 | 1:1.1 | 28,500 | 1.4 |
| 4:1 | 4:1.3 | 32,000 | 1.5 |
This table presents hypothetical data to illustrate the expected outcomes of a statistical copolymerization, as no experimental data for this specific system was found.
Hybrid Polymer Architectures (e.g., Polyurethane-Cyclopropane Copolymers)
Hybrid polymers combine the properties of different polymer classes into a single material. The bifunctional nature of (2-isocyanatoethoxy)cyclopropane makes it an ideal candidate for creating hybrid polymer architectures. One prominent example would be the synthesis of polyurethane-cyclopropane copolymers.
Polyurethanes are typically synthesized through the polyaddition reaction of diisocyanates and diols. The isocyanate group of (2-isocyanatoethoxy)cyclopropane could readily participate in this reaction. If a diol is reacted with an excess of (2-isocyanatoethoxy)cyclopropane, a prepolymer with terminal cyclopropane groups could be formed. This prepolymer could then be chain-extended or crosslinked through reactions involving the cyclopropane ring, such as radical or Lewis acid-catalyzed ROP.
Alternatively, (2-isocyanatoethoxy)cyclopropane could be used as a monofunctional isocyanate to end-cap a polyurethane chain, introducing a terminal cyclopropane group for subsequent modification. The synthesis of hybrid materials combining polydienes and polypeptides has been demonstrated, showcasing the versatility of combining different polymerization techniques. nih.gov Similarly, interpenetrating polymer networks (IPNs) of polyurethanes and vinyl copolymers have been developed for biomedical applications. nih.gov
Influence of Monomer Structure on Polymer Architecture and Properties
The specific chemical structure of a monomer plays a critical role in determining the architecture of the resulting polymer and, consequently, its macroscopic properties. nd.edu For (2-isocyanatoethoxy)cyclopropane, several structural features are expected to be influential.
The Cyclopropane Ring: The rigid, three-membered ring introduces significant strain, which is the driving force for ROP. wikipedia.org The presence of cyclopropane units in a polymer backbone can affect its crystallinity, glass transition temperature, and mechanical properties. For instance, incorporating cyclopropane into polyester (B1180765) backbones has been shown to decrease crystallinity and, as a result, lower the ultimate tensile strength and Young's modulus. researchgate.net
The Isocyanate Group: This highly reactive group can participate in a variety of polymerization reactions, most notably the formation of polyurethanes. The presence of pendant isocyanate groups would allow for post-polymerization modifications, such as grafting other polymer chains or introducing specific functional groups.
The Ether Linkage: The ethoxy spacer between the cyclopropane ring and the isocyanate group provides a degree of flexibility to the monomer and the resulting polymer. It also influences the electronic environment of both the cyclopropane ring and the isocyanate group, which can affect their reactivity.
The interplay of these structural elements will ultimately govern the polymer's architecture, whether it be linear, branched, or crosslinked. The ability to selectively polymerize one functional group while leaving the other intact is key to controlling the final macromolecular structure and tailoring the material's properties for specific applications. The development of sequence-controlled polymers, where the arrangement of monomers is precisely regulated, offers a pathway to even more sophisticated materials with tailored functions. nih.gov
Stereochemistry in Polymer Backbones
The polymerization of isocyanates is known to produce polymers with a helical backbone structure, a result of the restricted rotation around the C-N bond in the polymer chain. This inherent chirality at the macromolecular level can be influenced by several factors, including the use of chiral initiators or the presence of chiral centers in the monomer side chain. In the case of (2-isocyanatoethoxy)cyclopropane, the cyclopropane ring itself contains a chiral center, which can be expected to play a significant role in the stereocontrol of the polymerization.
The presence of this stereocenter could lead to a preference for one helical sense (either right-handed or left-handed) in the resulting polymer chain, a phenomenon known as helix-sense-selective polymerization. The degree of stereocontrol would likely depend on the polymerization conditions, such as the choice of initiator and solvent, which can influence the coordination of the monomer to the growing polymer chain end.
Table 1: Hypothetical Influence of Initiator on the Stereochemistry of Poly((2-isocyanatoethoxy)cyclopropane)
| Initiator System | Expected Predominant Helical Sense | Plausible Diastereomeric Excess (%) |
| Achiral Initiator (e.g., n-BuLi) | Racemic mixture of left- and right-handed helices | ~0 |
| Chiral Initiator (e.g., (R)-BINOL-Li complex) | Enantiomerically enriched (e.g., predominantly right-handed) | >90 |
It is important to note that the actual stereochemical outcome would need to be determined empirically. The interplay between the chirality of the monomer and the polymerization catalyst could lead to complex and fascinating stereochemical structures.
Chain-End Functionality and Architecture Control
Living anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific chain-end functionalities. This method has been successfully applied to a wide variety of isocyanate monomers. It is reasonable to assume that (2-isocyanatoethoxy)cyclopropane could also be polymerized in a living manner using suitable anionic initiators, such as sodium naphthalenide or organolithium compounds, at low temperatures to suppress side reactions.
The living nature of the polymerization would allow for precise control over the polymer's architecture. For instance, sequential monomer addition could be employed to create block copolymers. Furthermore, the living chain ends can be terminated with a variety of electrophilic reagents to introduce specific functional groups. This "end-capping" process is a versatile tool for the synthesis of telechelic polymers, which are polymers with functional groups at both ends of the chain.
Table 2: Potential Chain-End Functionalization of Poly((2-isocyanatoethoxy)cyclopropane) via Living Anionic Polymerization
| Terminating Agent | Resulting Chain-End Functionality | Potential Application |
| Methanol (B129727) | Hydroxyl (-OH) | Precursor for further reactions, initiator for other polymerizations |
| Carbon Dioxide | Carboxylic Acid (-COOH) | pH-responsive materials, bioconjugation |
| Ethylene Oxide | Hydroxyl (-OH) | Hydrophilic modification, drug delivery |
| Allyl Bromide | Allyl (-CH₂CH=CH₂) | Cross-linking, post-polymerization modification via thiol-ene chemistry |
The ability to control both the polymer architecture and the chain-end functionality opens up a wide range of possibilities for designing novel materials with tailored properties for applications in areas such as nanotechnology, biomaterials, and advanced coatings.
Crisscross Addition Polymerization
Crisscross addition polymerization is a type of cycloaddition polymerization where two different unsaturated functional groups react in a [m+n] cycloaddition manner to form a polymer chain containing cyclic repeating units. While this type of polymerization is less common, the bifunctional nature of (2-isocyanatoethoxy)cyclopropane, containing both an isocyanate group and a cyclopropane ring, presents a speculative yet intriguing possibility for such a reaction.
The isocyanate group is known to undergo cycloaddition reactions, and the strained cyclopropane ring can also participate in ring-opening reactions that could potentially be coupled with the isocyanate reactivity. A hypothetical crisscross addition polymerization of (2-isocyanatoethoxy)cyclopropane could involve the [2+2+2] cycloaddition of the isocyanate groups, potentially templated by a suitable catalyst, or a more complex reaction pathway involving both the isocyanate and the cyclopropane ring.
For this to occur, a catalyst or reaction conditions would be needed to promote the concerted or stepwise reaction between the two functional groups of different monomer units. The resulting polymer would have a complex, likely rigid, backbone structure containing heterocyclic rings. The feasibility of such a polymerization pathway is highly speculative and would require significant experimental investigation to be confirmed. The potential properties of such a polymer would be markedly different from the linear polyamide structure obtained through the conventional polymerization of the isocyanate group.
Advanced Spectroscopic and Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (2-isocyanatoethoxy)cyclopropane. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For (2-isocyanatoethoxy)cyclopropane, distinct signals are expected for the cyclopropyl (B3062369) protons, the methylene (B1212753) protons of the ethoxy group, and the methine proton of the cyclopropane (B1198618) ring. The cyclopropyl protons typically appear in a highly shielded, upfield region (δ 0.2-1.0 ppm) due to the ring's unique electronic structure. eag.comcardiff.ac.ukbyopera.com The protons of the methylene group adjacent to the ether oxygen (C-O-CH₂) are expected to resonate further downfield (δ 3.4-4.5 ppm) due to the oxygen's deshielding effect. kratos.com The adjacent methylene group (-CH₂-NCO) protons would likely appear in a similar region, influenced by the electron-withdrawing isocyanate group.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the cyclopropyl carbons, which are characteristically found at very high field, sometimes even below 0 ppm (e.g., cyclopropane itself is at -2.7 ppm). thermofisher.com The carbons of the ethoxy group would appear in the typical range for ethers (δ 60-80 ppm), while the highly deshielded isocyanate carbon (-N=C=O) would be found far downfield. nih.govresearchgate.net
A predicted assignment of the ¹H and ¹³C NMR signals for (2-isocyanatoethoxy)cyclopropane is presented in Table 1.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-isocyanatoethoxy)cyclopropane This is a theoretical prediction based on analogous structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropane CH₂ | 0.4 - 0.8 (m) | 5 - 10 |
| Cyclopropane CH | 0.9 - 1.3 (m) | 15 - 20 |
| O-CH₂ | 3.5 - 3.8 (t) | 65 - 70 |
| CH₂-NCO | 3.3 - 3.6 (t) | 45 - 50 |
| N=C=O | - | 120 - 125 |
Abbreviations: m = multiplet, t = triplet
2D NMR Techniques
To definitively assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR experiments are crucial. nih.govacs.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. Key correlations would be observed between the cyclopropyl protons and between the two methylene groups of the ethoxy chain, confirming the -O-CH₂-CH₂-NCO linkage. thermofisher.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals, for example, confirming which ¹H multiplet belongs to the cyclopropyl CH versus the CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different functional fragments of the molecule. For instance, a correlation between the protons of the O-CH₂ group and the cyclopropyl CH carbon would confirm the attachment of the ethoxy group to the cyclopropane ring. Similarly, a correlation between the CH₂-NCO protons and the isocyanate carbon would verify the terminal functional group.
Through the combined application of 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby verifying the chemical structure of (2-isocyanatoethoxy)cyclopropane.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. byopera.com These complementary methods are essential for identifying the key functional groups present in (2-isocyanatoethoxy)cyclopropane.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions that involve a change in dipole moment. The IR spectrum of (2-isocyanatoethoxy)cyclopropane is expected to be dominated by an exceptionally strong and sharp absorption band for the asymmetric stretching vibration of the isocyanate group (-N=C=O). This peak is a highly characteristic group frequency, typically appearing in a relatively uncluttered region of the spectrum, between 2250 and 2285 cm⁻¹. researchgate.netresearchgate.netwikipedia.orgcarleton.edu Its high intensity is due to the large change in dipole moment associated with this stretching motion.
Other key expected absorptions include:
C-H Stretching: Vibrations for the C-H bonds of the cyclopropane ring are anticipated at frequencies above 3000 cm⁻¹, characteristic of carbons with higher s-character. The aliphatic C-H stretches of the ethoxy group would appear just below 3000 cm⁻¹.
C-O-C Stretching: A strong band corresponding to the asymmetric stretch of the ether linkage is expected in the 1050-1150 cm⁻¹ region. cardiff.ac.ukkratos.com
Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic deformation or "breathing" modes, though these may be less intense and harder to assign definitively in a complex molecule. acs.org
Raman Spectroscopy
Raman spectroscopy detects the inelastic scattering of monochromatic light, providing information about vibrational modes that involve a change in the molecule's polarizability. It is an excellent complementary technique to IR spectroscopy. For (2-isocyanatoethoxy)cyclopropane, the following features would be anticipated in the Raman spectrum:
-N=C=O Stretching: The symmetric stretch of the isocyanate group would also be Raman active, though typically less intense than the asymmetric stretch seen in the IR.
Cyclopropane Ring Breathing: The symmetric "ring breathing" mode of the cyclopropane ring, which involves a concerted expansion and contraction of the C-C bonds, leads to a significant change in polarizability. This often results in a strong and sharp signal in the Raman spectrum, providing clear evidence for the presence of the three-membered ring. libretexts.org
C-H and C-C Stretching: The C-H and C-C stretching modes of the alkyl portions of the molecule would also be visible. eag.comthermofisher.com
The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis. The presence of the intense isocyanate peak in the IR spectrum and a strong cyclopropane ring breathing mode in the Raman spectrum would provide powerful and rapid confirmation of the molecule's key structural features.
Table 2: Predicted Vibrational Frequencies for (2-isocyanatoethoxy)cyclopropane This is a theoretical prediction based on characteristic group frequencies.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Asymmetric Stretch | -N=C=O | 2250 - 2285 | Very Strong, Sharp | Medium |
| C-H Stretch | Cyclopropane | > 3000 | Medium | Medium |
| C-H Stretch | Alkyl (ethoxy) | 2850 - 2960 | Medium-Strong | Strong |
| Asymmetric Stretch | C-O-C (Ether) | 1050 - 1150 | Strong | Weak |
| Symmetric Ring Breathing | Cyclopropane | ~1000 - 1050 | Weak-Medium | Strong |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, CI-MS, Tandem MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. The choice of ionization technique significantly influences the resulting mass spectrum.
Hard vs. Soft Ionization
For a molecule like (2-isocyanatoethoxy)cyclopropane, traditional Electron Ionization (EI) would likely induce extensive fragmentation. While this can provide a detailed fingerprint for structural confirmation, the molecular ion peak (M⁺˙) may be weak or entirely absent. nih.gov
Conversely, soft ionization techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are designed to minimize fragmentation and typically produce an abundant ion corresponding to the intact molecule, such as the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. cardiff.ac.ukacs.org This is crucial for definitively establishing the molecular weight. ESI is particularly well-suited for polar molecules and is often coupled with liquid chromatography (LC-MS). thermofisher.com CI is a gas-phase technique that can be useful for volatile compounds and often yields clear molecular ion information. byopera.comkratos.com
Fragmentation Analysis
The structure of (2-isocyanatoethoxy)cyclopropane suggests several predictable fragmentation pathways that would aid in its identification. The molecular weight of C₆H₉NO₂ is 127.14 g/mol .
Alpha-Cleavage of the Ether: This is a common fragmentation pathway for ethers, involving the cleavage of a C-C bond adjacent to the oxygen atom. eag.comwikipedia.orgcarleton.eduthermofisher.com Cleavage between the ether oxygen and the ethoxy chain would lead to the formation of a stable cyclopropyloxonium ion or a [M - C₂H₄NO]⁺ fragment.
Cleavage of the Cyclopropane Ring: The strained cyclopropane ring can open upon ionization, leading to characteristic losses. A common fragmentation for cyclopropyl compounds is the loss of ethene (C₂H₄, 28 Da), which would result in an [M - 28]⁺ fragment. nih.govresearchgate.net
Isocyanate-Related Fragmentation: Alkyl isocyanates can undergo rearrangement and fragmentation. A notable pathway for long-chain isocyanates involves a rearrangement to form a stable six-membered cyclic ion, often resulting in a base peak at m/z 99. libretexts.org While the ethyl chain here is short, fragmentation yielding ions like [CH₂=N=C=O]⁺ (m/z 56) or related species is plausible.
Cleavage of the Ether C-O Bond: Direct cleavage of the C-O bonds can also occur, leading to fragments such as the cyclopropylmethyl cation or the (2-isocyanato)ethyl cation.
Tandem Mass Spectrometry (MS/MS)
When using soft ionization techniques like ESI, which produce little initial fragmentation, tandem mass spectrometry (MS/MS) is employed to elicit structural information. acs.orgthermofisher.com In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart. Analyzing the resulting product ions allows for a systematic reconstruction of the molecule's structure, confirming the connectivity of the cyclopropyl, ethoxy, and isocyanate moieties.
Table 3: Predicted Key Fragments in the Mass Spectrum of (2-isocyanatoethoxy)cyclopropane This is a theoretical prediction based on known fragmentation patterns.
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 127 | [C₆H₉NO₂]⁺˙ | Molecular Ion (EI) |
| 128 | [C₆H₁₀NO₂]⁺ | Protonated Molecule [M+H]⁺ (ESI, CI) |
| 99 | [C₅H₇O₂]⁺ | Loss of ethene (-C₂H₄) from ring-opened M⁺˙ |
| 85 | [C₄H₅O₂]⁺ | Loss of cyclopropyl group (-C₃H₅) |
| 71 | [C₃H₅NO]⁺ | Cleavage of ether C-O bond |
| 57 | [C₃H₅O]⁺ | Cyclopropyloxonium ion via α-cleavage |
| 56 | [C₂H₂NO]⁺ | [CH₂=N=C=O]⁺ |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique ideal for determining the elemental composition and, critically, the chemical bonding states of atoms within the top 5-10 nanometers of a material's surface. eag.combyopera.comlibretexts.org For a molecule like (2-isocyanatoethoxy)cyclopropane, XPS provides an orthogonal method to confirm its structure and purity, particularly if analyzed as a thin film or surface coating.
XPS analysis involves irradiating the sample with X-rays, causing the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its specific chemical environment. High-resolution scans of the peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) can be deconvoluted to distinguish between the different functional groups in the molecule. researchgate.net
C 1s Spectrum: The carbon spectrum is expected to be the most complex and informative. It can be resolved into at least four distinct components:
A peak at the lowest binding energy (~285.0 eV) corresponds to the hydrocarbon-like carbons of the cyclopropane ring (C-C, C-H).
A peak shifted to a higher binding energy (~286.5 eV) is assigned to the carbon atom of the ethoxy group single-bonded to the ether oxygen (C -O-C), as oxygen is more electronegative than carbon.
A further shifted peak would represent the carbon bonded to the nitrogen of the isocyanate group (O-C-C -NCO).
The carbon atom of the isocyanate group (-N=C =O) will appear at the highest binding energy in the C 1s envelope (~288-289 eV) due to its bonding to two highly electronegative atoms (one nitrogen and one oxygen). researchgate.net
O 1s Spectrum: The high-resolution O 1s spectrum should be resolvable into two peaks, distinguishing the two different oxygen environments:
The oxygen in the ether linkage (C-O-C), typically appearing around 533.0 eV. carleton.edu
The oxygen double-bonded to carbon in the isocyanate group (N=C=O), expected at a slightly lower binding energy.
N 1s Spectrum: The N 1s spectrum is expected to show a single, well-defined peak corresponding to the nitrogen atom in the isocyanate group (-N=C=O). The binding energy for this nitrogen in a urethane (B1682113) linkage, which is chemically similar, is found around 400.4 eV. researchgate.net
Quantitative analysis of the areas of the C 1s, O 1s, and N 1s peaks can be used to determine the elemental ratios at the surface, which should correspond to the molecule's stoichiometry (C:N:O ratio of 6:1:2), thus verifying the elemental composition.
Table 4: Predicted XPS Binding Energies for (2-isocyanatoethoxy)cyclopropane This is a theoretical prediction based on analogous compounds.
| Core Level | Functional Group Assignment | Predicted Binding Energy (eV) |
| C 1s | C -C, C -H (Cyclopropane) | ~285.0 |
| C 1s | C -O (Ether) | ~286.5 |
| C 1s | C -NCO | ~287.5 |
| C 1s | N=C =O (Isocyanate) | ~288.5 |
| O 1s | C-O -C (Ether) | ~533.0 |
| O 1s | N=C=O (Isocyanate) | ~532.0 |
| N 1s | -N =C=O (Isocyanate) | ~400.4 |
Advanced Optical Spectroscopies (e.g., Fluorescence-dip infrared spectroscopy, Resonant ion-dip infrared spectroscopy, IR-UV hole burning spectroscopy, Photoionization efficiency spectroscopy)
While standard NMR and IR provide foundational structural data, advanced optical spectroscopy techniques can offer exceptionally detailed information about the conformational landscape, intermolecular interactions, and precise energetic properties of (2-isocyanatoethoxy)cyclopropane. These methods, often involving supersonic jet expansions to isolate and cool molecules, provide spectra free from the broadening effects seen in condensed phases.
IR-UV Hole Burning Spectroscopy: This powerful double-resonance technique is ideal for studying molecules with multiple conformers. An IR laser "pumps" and depletes the ground state population of a specific conformer, and a subsequent UV laser probes the remaining population. By scanning the IR laser, a conformer-specific IR spectrum is obtained. For (2-isocyanatoethoxy)cyclopropane, this method could distinguish the vibrational spectra of different rotational isomers (rotamers) arising from rotations around the C-C and C-O single bonds of the ethoxy linker. This would provide direct experimental evidence of the molecule's preferred gas-phase conformations.
Resonant Ion-Dip Infrared Spectroscopy (RIDIRS): Similar to hole-burning, RIDIRS is another double-resonance method that yields conformer-specific IR spectra. It is particularly useful for obtaining the vibrational spectra of ions, which would allow for the study of the structure of the (2-isocyanatoethoxy)cyclopropane cation.
Fluorescence-Dip Infrared Spectroscopy (FDIRS): This technique is applicable if the molecule possesses a suitable chromophore that fluoresces upon UV excitation. It operates on a similar principle to hole-burning, where an IR absorption event leads to a "dip" in the fluorescence signal, generating a high-resolution, background-free IR spectrum of the molecule in the gas phase.
Photoionization Efficiency (PIE) Spectroscopy: PIE spectroscopy measures the ion signal as a function of the energy of the ionizing photons. The onset of the PIE curve provides a highly accurate value for the adiabatic ionization energy (the energy required to remove an electron from the molecule in its ground vibrational state). This fundamental thermochemical data is valuable for understanding the molecule's electronic properties and reactivity. Vibrational structure observed in the PIE curve can also provide information about the vibrational frequencies of the resulting cation.
These advanced techniques, while complex, would provide an unparalleled level of detail regarding the intrinsic properties of isolated (2-isocyanatoethoxy)cyclopropane molecules, revealing the subtle interplay between the strained cyclopropyl ring and the flexible isocyanate-terminated side chain.
Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC, GLC, SEC for polymers)
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of (2-isocyanatoethoxy)cyclopropane. The choice of method depends on the scale and purpose of the analysis.
Gas-Liquid Chromatography (GLC): Given its expected volatility, GLC (or simply Gas Chromatography, GC) is a primary technique for analyzing the purity of (2-isocyanatoethoxy)cyclopropane. A sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interactions with the stationary phase. A non-polar column (e.g., based on polydimethylsiloxane) or a mid-polarity column would likely be effective. The high reactivity of the isocyanate group requires careful consideration to avoid on-column reactions, necessitating the use of highly inert columns and systems. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection, with the latter providing simultaneous mass analysis for peak identification.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. For analytical purposes, reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water or methanol (B129727)/water), would be a suitable method for assessing purity. Detection could be achieved using a UV detector, as the isocyanate group has a weak chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). Preparative HPLC could be employed for the high-purity isolation of the compound. Due to the isocyanate's reactivity with protic solvents, care must be taken, and aprotic or rigorously dried solvents may be required for the mobile phase to prevent degradation.
Size-Exclusion Chromatography (SEC): SEC, also known as Gel Permeation Chromatography (GPC), is not used for the analysis of small molecules like (2-isocyanatoethoxy)cyclopropane itself. However, it is an essential technique for characterizing polymers synthesized from this monomer. If (2-isocyanatoethoxy)cyclopropane is used in polymerization reactions (e.g., to create polyurethanes or other functional polymers), SEC is the standard method for determining the resulting polymer's molecular weight distribution (including the number-average molecular weight, Mn, weight-average molecular weight, Mw, and polydispersity index, PDI).
Microscopic Techniques for Morphological and Structural Analysis (e.g., SEM, TEM, STEM for polymers)
Microscopic techniques are generally not applied to the characterization of small, pure liquid or crystalline compounds like (2-isocyanatoethoxy)cyclopropane. Instead, their power lies in the analysis of the morphology and structure of materials and polymers derived from this reactive monomer. Should (2-isocyanatoethoxy)cyclopropane be used as a building block for polymers, or as a surface modification agent, electron microscopy would be critical for understanding the resulting material's structure at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of bulk materials. If a polymer synthesized from (2-isocyanatoethoxy)cyclopropane were cast into a film or formed into a solid object, SEM would reveal details about its surface texture, porosity, and phase separation at the micron scale. For example, in a polyurethane foam, SEM could visualize the open- or closed-cell structure.
Transmission Electron Microscopy (TEM): TEM provides much higher resolution images by passing a beam of electrons through an ultrathin section of a sample. For a block copolymer containing segments derived from (2-isocyanatoethoxy)cyclopropane, TEM could be used to visualize the nanoscale phase-separated domains (e.g., hard and soft segments in a polyurethane). thermofisher.com Staining with heavy atoms (like osmium tetroxide or ruthenium tetroxide) may be necessary to enhance the contrast between different polymer phases.
Scanning Transmission Electron Microscopy (STEM): STEM combines the principles of SEM and TEM, scanning a focused electron beam across a thin sample. When coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS), STEM can provide elemental maps of the sample. This would be particularly useful for analyzing composite materials, allowing for the visualization of the spatial distribution of nitrogen (from the isocyanate-derived linkage) within the polymer matrix, confirming the location and distribution of the functional monomer units.
While not directly applicable to the monomer, the potential for these microscopic techniques to characterize derivative materials is a key aspect of the research utility of (2-isocyanatoethoxy)cyclopropane.
Theoretical and Computational Chemistry of 2 Isocyanatoethoxy Cyclopropane Systems
Quantum Chemical Investigations (e.g., Ab Initio, DFT)
Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are powerful tools for exploring the molecular properties of (2-isocyanatoethoxy)cyclopropane at the electronic level. These methods can predict various characteristics, from the distribution of electrons to the energetics of chemical reactions.
The electronic structure of (2-isocyanatoethoxy)cyclopropane is characterized by the interplay of its distinct functional groups. The cyclopropane (B1198618) ring, with its "bent" bonds, possesses a degree of π-character, influencing the electron density of the adjacent ether oxygen. The isocyanate group (-N=C=O) is a highly reactive electrophilic moiety, prone to nucleophilic attack.
DFT calculations can provide a quantitative picture of the molecule's electronic properties. For instance, Natural Bond Orbital (NBO) analysis can reveal the charge distribution across the molecule. It is anticipated that the nitrogen and oxygen atoms of the isocyanate group and the ether oxygen will possess partial negative charges, while the carbonyl carbon and the carbons of the cyclopropyl (B3062369) ring will bear partial positive charges. This charge distribution is key to predicting the molecule's reactivity.
The reactivity of the isocyanate group is a central feature. Quantum chemical studies on similar isocyanates have shown that the LUMO (Lowest Unoccupied Molecular Orbital) is often centered on the carbonyl carbon of the isocyanate group, making it the primary site for nucleophilic attack. The reaction of isocyanates with nucleophiles like alcohols to form urethanes is a well-studied process, and theoretical calculations can elucidate the reaction mechanism and kinetics. For example, the reaction of methyl isocyanate with methanol (B129727) has been studied computationally, providing a model for the reactivity of the isocyanate group in (2-isocyanatoethoxy)cyclopropane researchgate.net.
The presence of the cyclopropyl group can also influence reactivity. The strained ring can act as a weak electron-donating group, potentially modulating the reactivity of the ether and isocyanate functionalities.
Table 1: Predicted Mulliken Atomic Charges for Key Atoms in (2-Isocyanatoethoxy)cyclopropane (Illustrative Values based on similar structures)
| Atom | Predicted Charge (e) |
| O (ether) | -0.5 to -0.6 |
| C (cyclopropyl, attached to O) | +0.1 to +0.2 |
| N (isocyanate) | -0.3 to -0.4 |
| C (isocyanate) | +0.5 to +0.7 |
| O (isocyanate) | -0.4 to -0.5 |
Note: These values are illustrative and based on typical results from DFT calculations on molecules with similar functional groups. Actual values would require specific calculations for (2-isocyanatoethoxy)cyclopropane.
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining activation barriers. For (2-isocyanatoethoxy)cyclopropane, a key reaction is its polymerization or reaction with polyols to form polyurethanes.
DFT calculations can model the reaction pathway of the isocyanate group with a hydroxyl group. This typically proceeds through a concerted mechanism where the nucleophilic oxygen of the alcohol attacks the carbonyl carbon of the isocyanate, and the hydrogen of the alcohol transfers to the nitrogen atom. The geometry of the transition state and its associated energy barrier determine the reaction rate. Theoretical studies on the reactivity of isocyanate-functionalized molecules have provided insights into these pathways frontiersin.org.
Furthermore, the cyclopropane ring itself can undergo reactions, such as ring-opening, under certain conditions. While less common under typical polymerization conditions, theoretical studies can explore the feasibility of such alternative reaction pathways.
The flexibility of the ethoxy linker in (2-isocyanatoethoxy)cyclopropane allows for a variety of conformations. Conformational analysis aims to identify the most stable spatial arrangements of the molecule. The rotation around the C-O and C-C single bonds of the ethoxy group leads to different conformers with varying energies.
Computational methods can be used to perform a systematic search of the conformational space to locate the global minimum and other low-energy conformers. The relative energies of these conformers are influenced by steric and electronic effects. For instance, gauche and anti conformations around the C-C bond of the ethoxy group will have different stabilities. The orientation of the isocyanate group relative to the rest of the molecule will also be a key conformational parameter. The principles of conformational analysis of cycloalkanes are well-established and can be extended to this substituted cyclopropane youtube.comlibretexts.orgdalalinstitute.comchemistrysteps.com.
Table 2: Relative Energies of Illustrative Conformers of (2-isocyanatoethoxy)cyclopropane
| Conformer (Dihedral Angle C-C-O-C) | Relative Energy (kcal/mol) |
| Anti (180°) | 0.0 (Reference) |
| Gauche (60°) | 0.5 - 1.5 |
| Eclipsed (0°) | > 5.0 (Transition State) |
Note: These are representative values based on the conformational analysis of similar ether linkages. The actual energy differences would depend on the specific interactions within the (2-isocyanatoethoxy)cyclopropane molecule.
Molecular Dynamics Simulations
While quantum chemistry provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, both as an individual molecule and in condensed phases.
MD simulations are particularly valuable for studying the properties of polymers derived from (2-isocyanatoethoxy)cyclopropane. By creating a model of a polymer chain, simulations can explore its conformational landscape, flexibility, and dynamic behavior in a solvent or in the bulk state.
In a liquid or solid state, the interactions between (2-isocyanatoethoxy)cyclopropane molecules are crucial in determining the material's properties. MD simulations can model these intermolecular interactions.
The simulations can predict properties such as the density, radial distribution functions, and transport properties (e.g., diffusion coefficient) of the liquid. The simulations would reveal how the molecules pack together and the nature of the intermolecular forces, which would be a combination of van der Waals interactions and dipole-dipole interactions arising from the polar ether and isocyanate groups. The development of accurate force fields, potentially guided by ab initio calculations, is essential for reliable MD simulations of such systems nih.gov.
Application of Machine Learning in Chemical System Prediction
The prediction of chemical properties and reaction outcomes through computational means has been significantly enhanced by the integration of machine learning (ML) methodologies. nih.gov For a molecule with the structural complexity of (2-isocyanatoethoxy)cyclopropane, which combines the high reactivity of an isocyanate group with the unique stereochemistry of a cyclopropane ring, ML offers a powerful tool to navigate its vast chemical space. mdpi.comchemrxiv.org These models, trained on large datasets of chemical information, can uncover intricate structure-property relationships that are not immediately obvious through traditional analysis. researchgate.net
Machine learning algorithms are increasingly utilized to forecast a wide array of chemical attributes, from fundamental molecular properties to the outcomes of complex reactions. nih.gov In the context of (2-isocyanatoethoxy)cyclopropane, ML models could be developed to predict its reactivity with various nucleophiles, the stereochemical outcome of its reactions, and the physical properties of resulting polymeric materials. The development of such predictive tools relies on the availability of extensive and diverse datasets. youtube.com
Detailed Research Findings
While specific machine learning studies on (2-isocyanatoethoxy)cyclopropane are not yet prevalent in the literature, research on related isocyanate and cyclopropane systems provides a strong foundation for future work. For instance, ML algorithms have been successfully employed to predict the drug release kinetics from isocyanate-derived aerogels. rsc.orgrsc.org In these studies, factors such as morphology and pore ratios were identified as critical determinants of the material's performance, showcasing the ability of ML to identify key influential features. rsc.orgrsc.org
Furthermore, the prediction of reaction mechanisms and outcomes is a burgeoning area for ML applications in chemistry. nih.gov Models like ReactionPredictor have demonstrated the ability to rank potential reaction pathways for polar, radical, and pericyclic reactions with high accuracy. nih.gov Such an approach could be adapted to predict the complex reaction pathways of (2-isocyanatoethoxy)cyclopropane, considering the interplay between the isocyanate and cyclopropane functionalities.
The predictive power of machine learning extends to the fundamental properties of molecules. By training on datasets of molecules with known properties, ML models can learn to predict characteristics such as solubility, toxicity, and spectroscopic signatures for novel compounds. youtube.commdpi.com For (2-isocyanatoethoxy)cyclopropane, this could accelerate the design of new materials by pre-screening candidates with desirable properties.
The following interactive data tables illustrate the types of predictions that could be made for (2-isocyanatoethoxy)cyclopropane systems using machine learning, based on established applications in related chemical domains.
Table 1: Hypothetical Machine Learning Predictions for (2-Isocyanatoethoxy)cyclopropane Reactivity
| Reactant | Predicted Dominant Reaction Pathway | Predicted Yield (%) | Confidence Score |
| Methanol | Urethane (B1682113) formation | 92 | 0.95 |
| Water | Amine formation (via carbamic acid) | 85 | 0.91 |
| 1,4-Butanediol | Polyurethane formation | 95 | 0.98 |
| Styrene (B11656) | [2+2] Cycloaddition | 60 | 0.78 |
Table 2: Predicted Physicochemical Properties of a Hypothetical Polymer Derived from (2-Isocyanatoethoxy)cyclopropane using Machine Learning
| Property | Predicted Value | Unit | Algorithm Used |
| Glass Transition Temperature (Tg) | 115 | °C | Gradient Boosting |
| Tensile Strength | 65 | MPa | Random Forest |
| Elongation at Break | 250 | % | Support Vector Machine |
| Water Absorption (24h) | 0.8 | % | Neural Network |
These tables are illustrative and based on the application of machine learning to similar chemical systems. researchgate.netrsc.org The actual values would require the development and training of specific models for (2-isocyanatoethoxy)cyclopropane. The successful application of machine learning in these related areas underscores its potential to significantly advance the understanding and application of this unique chemical compound. mdpi.comchemrxiv.org
Applications in Advanced Materials Synthesis and Design Principles
Utilization as Versatile Monomers and Building Blocks
(2-Isocyanatoethoxy)cyclopropane serves as a versatile monomer and building block in the synthesis of a wide range of polymers. Its isocyanate group readily participates in addition polymerization reactions, most notably with compounds containing active hydrogen atoms, such as alcohols and amines. This reactivity is the foundation for its use in creating polyurethanes and polyureas. The presence of the cyclopropyl (B3062369) group provides a latent functionality that can be exploited in subsequent polymer modification steps or can influence the final properties of the material.
Engineering of Polymer Architectures and Macromolecular Design
The precise control over polymer architecture is a key aspect of modern macromolecular engineering. (2-Isocyanatoethoxy)cyclopropane offers several avenues for achieving this control.
The difunctional nature of monomers derived from or incorporating (2-isocyanatoethoxy)cyclopropane allows for the systematic tailoring of the polymer backbone. By reacting the isocyanate group, it can be incorporated into the main chain of a polymer, such as in the formation of polyurethanes. The connectivity and flexibility of the resulting polymer backbone can be tuned by the selection of appropriate co-monomers, influencing properties such as thermal stability and mechanical strength.
One of the key features of using (2-isocyanatoethoxy)cyclopropane is the ability to introduce pendant cyclopropyl groups along the polymer chain. These cyclopropyl rings can act as reactive handles for post-polymerization modifications, allowing for the grafting of other molecules or the cross-linking of polymer chains. This approach provides a powerful method for designing materials with tailored surface properties or for creating stimuli-responsive materials where the cyclopropyl ring can undergo specific chemical transformations.
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of end groups. nih.gov The reactivity of the isocyanate group in (2-isocyanatoethoxy)cyclopropane, combined with a suitable multi-functional co-monomer, can be utilized in synthetic strategies to create such complex architectures. For instance, in a one-pot synthesis, the controlled reaction of an A2 monomer with a B3 monomer (where the isocyanate represents one of the reactive functionalities) can lead to the formation of hyperbranched structures. These materials are of interest for applications such as coatings, additives, and drug delivery systems due to their unique rheological and solubility characteristics. nih.gov Furthermore, the pendant cyclopropyl groups can be subsequently reacted to form cross-linked network polymers with enhanced mechanical and thermal properties.
Integration into Functional Materials (Focus on synthetic strategies rather than specific material properties)
The synthetic versatility of (2-isocyanatoethoxy)cyclopropane allows for its seamless integration into various functional material systems.
The primary route for integrating (2-isocyanatoethoxy)cyclopropane into functional materials is through the formation of polyurethanes and polyureas. The fundamental reaction involves the step-growth polymerization of the isocyanate group with polyols or polyamines, respectively.
Polyurethane Synthesis: The reaction of (2-isocyanatoethoxy)cyclopropane with a diol or polyol results in the formation of a polyurethane. The general reaction is as follows:
OCN-R-NCO + HO-R'-OH → [-O-R'-O-C(=O)-NH-R-NH-C(=O)-]n
In this scheme, the isocyanate component could be a diisocyanate derived from or containing the (2-isocyanatoethoxy)cyclopropane moiety. This allows for the incorporation of the cyclopropyl group as a pendant functionality along the polyurethane backbone.
Polyurea Synthesis: Similarly, reacting (2-isocyanatoethoxy)cyclopropane with a diamine or polyamine yields a polyurea. This reaction is typically faster than the reaction with alcohols.
OCN-R-NCO + H2N-R'-NH2 → [-NH-R'-NH-C(=O)-NH-R-NH-C(=O)-]n
The synthetic strategy often involves a two-step process where a prepolymer is first formed by reacting an excess of the isocyanate component with a polyol or polyamine. This prepolymer, which is terminated with isocyanate groups, is then chain-extended by reacting it with a short-chain diol or diamine. This approach provides excellent control over the molecular weight and segmental structure of the final polymer.
Cyclopropane-Containing Polymer Scaffolds (via ring-opening)
The synthesis of polymer scaffolds incorporating the cyclopropane (B1198618) moiety directly into the backbone can be envisioned through a ring-opening polymerization (ROP) mechanism. The high ring strain of the cyclopropane ring makes it susceptible to cleavage under specific catalytic conditions.
The isocyanate group of (2-isocyanatoethoxy)cyclopropane can first be utilized in a classic polyaddition reaction with a suitable comonomer, such as a diol, to form a polyurethane. In this scenario, the cyclopropane ring would initially be a pendant group on the polymer chain. Subsequent treatment of this polyurethane with a catalyst could induce the ring-opening of the pendant cyclopropane groups, leading to a cross-linked or branched polymer scaffold. The resulting network structure would be influenced by the nature of the catalyst and the reaction conditions.
Alternatively, a one-pot synthesis could potentially be developed where both the isocyanate reaction and the cyclopropane ring-opening occur concurrently or sequentially. This would lead to a complex and potentially highly functional polymer network. The table below illustrates a hypothetical reaction scheme for the formation of a polyurethane with pendant cyclopropane groups.
| Monomer 1 | Monomer 2 | Resulting Polymer Structure (Pre-Ring-Opening) |
| (2-isocyanatoethoxy)cyclopropane | 1,4-Butanediol | A linear polyurethane with pendant cyclopropane rings. |
The subsequent ring-opening of the pendant cyclopropane groups could proceed via different mechanisms, such as radical or cationic pathways, depending on the chosen catalyst. This would result in the formation of new carbon-carbon bonds, creating a cross-linked network. The degree of cross-linking, and thus the mechanical and thermal properties of the final scaffold, could be tuned by controlling the extent of the ring-opening reaction.
Role in Modulating Polymer Topologies
The incorporation of (2-isocyanatoethoxy)cyclopropane into a polymer can significantly influence its topology, both with the cyclopropane ring intact as a pendant group and after ring-opening.
Pendant Cyclopropane Groups:
When the cyclopropane ring remains as a pendant group on the polymer chain, it introduces a rigid, three-membered ring into the side chain. This can have several effects on the polymer's properties:
Increased Glass Transition Temperature (Tg): The rigidity of the cyclopropane ring can restrict the segmental motion of the polymer chains, leading to a higher Tg compared to a similar polymer with a more flexible aliphatic side chain.
Disruption of Crystallinity: The bulky nature of the cyclopropane group can disrupt the regular packing of polymer chains, leading to a more amorphous material. rsc.orgrsc.orgresearchgate.net This can be advantageous for applications requiring optical clarity or increased solubility.
Altered Mechanical Properties: The introduction of rigid side groups can affect the polymer's mechanical properties, potentially increasing its modulus and altering its tensile strength and elongation at break. rsc.orgrsc.orgresearchgate.net
The table below provides a hypothetical comparison of the properties of a polyurethane containing pendant cyclopropane groups with a conventional polyurethane.
| Polymer | Pendant Group | Hypothetical Glass Transition Temperature (Tg) | Hypothetical Crystallinity |
| Polyurethane A | -CH₂-CH(CH₃) | Lower | Semicrystalline |
| Polyurethane B (from (2-isocyanatoethoxy)cyclopropane) | -O-CH₂-CH₂-cyclopropane | Higher | Amorphous |
Polymer Topology after Ring-Opening:
If the cyclopropane ring undergoes ring-opening polymerization, it becomes incorporated into the polymer backbone or forms cross-links between chains. This has a profound impact on the polymer topology:
Introduction of Three-Carbon Units: The ring-opening of a cyclopropane ring introduces a three-carbon unit into the polymer structure. This is a unique feature that is not achievable through conventional polymerization of vinyl monomers.
Formation of Branched or Cross-Linked Architectures: As described in the previous section, the ring-opening of pendant cyclopropane groups can lead to the formation of complex, non-linear polymer architectures. This can transform a linear thermoplastic into a thermosetting material with enhanced mechanical strength and thermal stability.
Control over Polymer Architecture: By carefully selecting the catalyst and reaction conditions, it might be possible to control the mode of ring-opening (e.g., 1,2- vs. 1,3-bond cleavage) and the extent of the reaction, thereby providing a means to tailor the final polymer topology and properties.
Future Research Directions and Emerging Paradigms
Development of Novel Stereoselective Synthetic Routes
The spatial arrangement of substituents on the cyclopropane (B1198618) ring can profoundly influence the macroscopic properties of polymers derived from (2-isocyanatoethoxy)cyclopropane. Consequently, the development of synthetic routes that offer precise control over the stereochemistry of the cyclopropane core is a critical area for future research.
Current strategies for synthesizing functionalized cyclopropanes often rely on the cyclopropanation of alkenes. Future efforts should focus on asymmetric cyclopropanation techniques to produce enantiomerically pure (2-isocyanatoethoxy)cyclopropane. This could involve several promising approaches:
Catalytic Asymmetric Simmons-Smith Reaction: The classic Simmons-Smith reaction, which typically uses a zinc carbenoid, can be rendered asymmetric through the use of chiral ligands or auxiliaries. dicp.ac.cnacs.org Research into new chiral dipeptide ligands or other coordinating molecules could lead to high enantioselectivity in the cyclopropanation of a suitable precursor alkene, such as 2-vinyloxyethanol. acs.org
Transition Metal-Catalyzed Cyclopropanation: Transition metal complexes, particularly those of cobalt, rhodium, and copper, are effective catalysts for cyclopropanation reactions using diazo compounds or gem-dihaloalkanes as carbene precursors. dicp.ac.cnnih.govpurdue.edu The development of new chiral ligand systems for these metals is a fertile area for research, potentially enabling highly enantioselective and diastereoselective syntheses. nih.govpurdue.edu For instance, cobalt catalysts with chiral pyridine (B92270) bis(oxazoline) (Pybox) or pyridinediimine (PDI) ligands have shown promise in asymmetric cyclopropanations. dicp.ac.cnpurdue.edu
Organocatalysis: The use of small organic molecules as catalysts for asymmetric synthesis has gained significant traction. Investigating organocatalytic approaches to the cyclopropanation of electron-deficient alkenes, followed by functional group manipulation to install the isocyanatoethoxy side chain, could offer a metal-free and environmentally benign synthetic route.
Once the chiral cyclopropane core, for instance, (2-hydroxyethoxy)cyclopropane or (2-aminoethoxy)cyclopropane, is synthesized, the focus will shift to the efficient and safe conversion of the terminal functional group to an isocyanate. While traditional methods often employ hazardous phosgene (B1210022), future research must prioritize phosgene-free alternatives. scholaris.cawikipedia.org Promising routes include the Curtius, Hofmann, or Lossen rearrangements of corresponding acyl azides, amides, or hydroxamic acids, respectively. wikipedia.org Additionally, the dehydration of carbamic acids, generated in situ from the corresponding amine and carbon dioxide, presents a greener pathway to the target isocyanate. scholaris.ca Another mild method involves the oxidation of isonitriles or the treatment of alcohols with reagents like triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu₄NOCN. organic-chemistry.org
| Precursor | Reagent/Catalyst System | Synthetic Transformation | Key Advantage |
| 2-Vinyloxyethanol | Diethylzinc, Diiodomethane (B129776), Chiral Ligand | Asymmetric Simmons-Smith Reaction | Avoids highly reactive carbene intermediates |
| Alkene Precursor | Diazoacetate, Chiral Rhodium(II) Catalyst | Catalytic Asymmetric Cyclopropanation | High turnover numbers and stereoselectivity |
| gem-Dichloro Precursor | Alkene, Chiral Cobalt Catalyst, Zinc | Reductive Asymmetric Cyclopropanation | Utilizes stable carbene precursors dicp.ac.cnnih.gov |
| (2-Aminoethoxy)cyclopropane | Carbon Dioxide, Dehydrating Agent | Phosgene-Free Isocyanate Synthesis | Avoids toxic phosgene scholaris.ca |
| (2-Hydroxyethoxy)cyclopropane | Triphenylphosphine, DDQ, Bu₄NOCN | Direct Conversion to Isocyanate | Mild reaction conditions organic-chemistry.org |
Exploration of Sustainable Polymerization Techniques
The primary application of (2-isocyanatoethoxy)cyclopropane is expected to be in the synthesis of polyurethanes through the reaction of its isocyanate group with polyols. A major focus of future research will be to ensure these polymerization processes are sustainable.
Bio-based Co-monomers: A key strategy will be the use of polyols derived from renewable resources, such as vegetable oils, sugars, and lignin. rsc.org The combination of (2-isocyanatoethoxy)cyclopropane with these bio-polyols would significantly enhance the renewable content of the resulting polyurethanes. Research is needed to understand the compatibility and reactivity of this novel monomer with a wide range of bio-based polyols.
Non-Isocyanate Polyurethane (NIPU) Chemistry: Although the monomer itself is an isocyanate, future research could explore its conversion into other reactive intermediates for NIPU synthesis. researchgate.netmdpi.com For example, the isocyanate group could be reacted to form a cyclic carbonate, which can then be polymerized with diamines to yield polyhydroxyurethanes. mdpi.comresearchgate.net This approach circumvents the direct use of isocyanates in the final polymerization step, addressing safety and environmental concerns. researchgate.net The cyclopropane ring could also be functionalized to participate in alternative polymerization mechanisms, such as ring-opening polymerization, to create novel polymer backbones.
Green Catalysis and Reaction Conditions: The development of environmentally benign catalysts for urethane (B1682113) formation is crucial. This includes exploring organocatalysts and earth-abundant metal catalysts to replace traditional organotin compounds. Furthermore, investigating alternative energy sources like microwave irradiation or ultrasonication could lead to faster reaction times and reduced energy consumption. The use of greener solvents, such as supercritical carbon dioxide or ionic liquids, should also be explored to minimize the environmental footprint of the polymerization process. Continuous flow processes can also contribute to a more sustainable synthesis by improving efficiency and reducing waste. morressier.com
Advanced Computational Modeling for Predictive Material Design
To accelerate the discovery of new materials based on (2-isocyanatoethoxy)cyclopropane, advanced computational modeling will be an indispensable tool. By simulating polymer behavior at the molecular level, researchers can predict material properties before undertaking costly and time-consuming laboratory synthesis. specialchem.comresearchgate.net
Machine Learning and AI: The vast design space for new polymers—considering different co-monomers, stereochemistries, and polymer architectures—makes experimental exploration exhaustive. Machine learning (ML) algorithms, particularly graph convolutional networks (GCNs), can be trained on existing polymer data to predict the properties of new, hypothetical polymers derived from (2-isocyanatoethoxy)cyclopropane. acs.orgnih.govarxiv.org This data-driven approach can rapidly screen thousands of potential candidates and identify those with the most promising properties for specific applications, guiding experimental efforts. researchgate.netacs.org
| Computational Technique | Application for (2-isocyanatoethoxy)cyclopropane Polymers |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms, calculate monomer reactivity, guide catalyst design. wiley-vch.de |
| Molecular Dynamics (MD) | Predict polymer morphology, glass transition temperature, mechanical properties, and thermal stability. dtic.milnih.gov |
| Machine Learning (e.g., GCNs) | High-throughput virtual screening of polymer candidates, predict properties based on monomer structure. acs.orgnih.govarxiv.org |
| Coarse-Graining Methods | Simulate long-time dynamics and large-scale polymer structures, bridging molecular and macroscopic scales. cam.ac.uk |
Bio-inspired and Environmentally Benign Applications
The unique structural features of (2-isocyanatoethoxy)cyclopropane open up possibilities for a range of advanced applications, particularly in the biomedical and environmental sectors.
Biomedical Materials: Polyurethanes are known for their biocompatibility, and many are used in medical devices. port.ac.ukpatsnap.comfarafile.ir The introduction of the cyclopropane moiety could lead to polymers with enhanced properties for biomedical applications. aidic.itresearchgate.net Future research should explore the use of polymers derived from this monomer in:
Tissue Engineering: Creating biodegradable and biocompatible scaffolds that support cell growth and tissue regeneration. The degradation rate could potentially be tailored by controlling the polymer's structure. nih.govnih.govresearchgate.netmdpi.comresearchgate.net
Drug Delivery: Designing nanoparticles or hydrogels for the controlled release of therapeutic agents. The unique chemistry of the polymer could allow for stimuli-responsive drug release. patsnap.com
Antibacterial Coatings: Developing coatings for medical implants and devices that resist biofilm formation, a major cause of hospital-acquired infections. port.ac.ukpatsnap.com Aliphatic isocyanates are often preferred for biomedical applications due to their non-toxic degradation products. aidic.it
Environmentally Benign Materials: The quest for sustainable materials is a driving force in polymer science. Research into polymers from (2-isocyanatoethoxy)cyclopropane could lead to:
Biodegradable Polymers: By incorporating hydrolytically labile groups into the polymer backbone, it may be possible to design polyurethanes that degrade under specific environmental conditions, helping to mitigate plastic pollution. nih.govresearchgate.netmdpi.com
High-Performance Adhesives and Coatings: The strained cyclopropane ring could potentially be harnessed to create adhesives with enhanced bonding strength or coatings with superior scratch resistance and durability, while maintaining an environmentally friendly profile through the use of bio-based co-monomers.
Synergistic Integration of Synthesis, Characterization, and Theory
The rapid advancement of materials based on (2-isocyanatoethoxy)cyclopropane will require a move away from traditional, linear research pathways towards a more integrated and synergistic approach. researchgate.netacs.orgfrontiersin.org This paradigm involves a continuous feedback loop between computational modeling, chemical synthesis, and material characterization.
In this model, computational tools will first be used to identify promising polymer architectures with target properties. specialchem.comresearchgate.net These predictions will then guide synthetic chemists in the laboratory to create these specific materials using the novel stereoselective and sustainable methods discussed earlier. researchgate.net The synthesized polymers will then undergo thorough characterization using advanced analytical techniques to determine their structural, thermal, mechanical, and biological properties. This experimental data will then be fed back into the computational models to refine their accuracy and predictive power. acs.org This iterative cycle of design, synthesis, and characterization will significantly accelerate the discovery and optimization of new, high-performance materials derived from (2-isocyanatoethoxy)cyclopropane.
Q & A
Q. What synthetic methodologies are employed for the preparation of (2-isocyanatoethoxy)cyclopropane, and how can reaction efficiency be optimized?
The synthesis of (2-isocyanatoethoxy)cyclopropane typically involves introducing the isocyanate group into a pre-formed cyclopropane ring. A plausible route is nucleophilic substitution, where a halogenated cyclopropane derivative (e.g., bromo- or chloro-substituted cyclopropane) reacts with a hydroxylamine precursor. For example, 2-bromo-1,1-dimethylcyclopropane analogs have been used as intermediates in medicinal chemistry for functionalization . Optimization includes controlling reaction temperature (to prevent cyclopropane ring strain-induced decomposition) and using catalysts like triethylamine to enhance isocyanate formation efficiency. Purity can be improved via column chromatography or distillation under inert atmospheres .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of (2-isocyanatoethoxy)cyclopropane?
Key techniques include:
- NMR Spectroscopy : The cyclopropane ring protons appear as distinct signals in the 0.9–1.3 ppm range (doublets due to ring strain), while the isocyanate group’s electronic effects influence adjacent ethoxy protons .
- IR Spectroscopy : The isocyanate (–NCO) stretch is observed near 2270 cm⁻¹, confirming functional group integrity.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns. Cross-referencing these methods ensures accurate structural confirmation .
Q. What safety protocols are critical when handling (2-isocyanatoethoxy)cyclopropane in laboratory settings?
While specific safety data for this compound are limited, general isocyanate handling practices apply:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and protective eyewear to prevent skin/eye contact.
- Store under dry, inert conditions (e.g., argon) to prevent hydrolysis. Emergency measures for exposure include rinsing affected areas with water and seeking medical attention for inhalation incidents .
Advanced Research Questions
Q. How can molecular dynamics simulations be adapted to model the conformational behavior of (2-isocyanatoethoxy)cyclopropane?
The OPLS-AA force field has been modified to better represent cyclopropane ring dynamics by refining bonded parameters (bond angles, dihedrals) to match quantum mechanics data . For (2-isocyanatoethoxy)cyclopropane, additional adjustments are needed to account for the electron-withdrawing isocyanate group, which alters ring strain and rotational barriers. Hybrid force-matching ensembles and DFT calculations (e.g., B3LYP/6-31G*) can validate parameter accuracy .
Q. What strategies are recommended for resolving contradictions in experimental data, such as unexpected reaction outcomes or spectroscopic anomalies?
Contradictions can arise from impurities, solvent effects, or competing reaction pathways. Strategies include:
- Cross-validation : Replicate experiments under varying conditions (e.g., temperature, solvent polarity).
- Statistical analysis : Apply tools like ANOVA to identify outliers or systematic errors.
- Multi-technique analysis : Combine GC-MS, NMR, and IR to trace byproducts or degradation . Documenting iterative adjustments in reaction protocols ensures reproducibility .
Q. How does the reactivity of (2-isocyanatoethoxy)cyclopropane compare to other cyclopropane derivatives in polymerization or grafting reactions?
The isocyanate group enables urethane or urea linkages, making the compound a potential crosslinker in polymer synthesis. For example, cyclopropane-containing polyethylene grafts styrene via thermal initiation at 200°C . For (2-isocyanatoethoxy)cyclopropane, reactivity with diols or amines could form polyurethanes, with kinetics influenced by the electron-deficient cyclopropane ring. Monitoring reaction rates via GC-MS or FTIR tracks conversion efficiency .
Q. What computational or experimental approaches are suitable for studying the compound’s stability under varying environmental conditions (e.g., humidity, UV exposure)?
- Accelerated aging studies : Expose the compound to controlled humidity/UV levels and analyze degradation via HPLC or NMR.
- DFT calculations : Predict bond dissociation energies (e.g., cyclopropane ring opening) under stressors.
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life data from high-temperature stability tests .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
